Biotinyl-(εAhx)-Gly-Arg-Gly-Asp-Ser

Beschreibung

Eigenschaften

IUPAC Name |

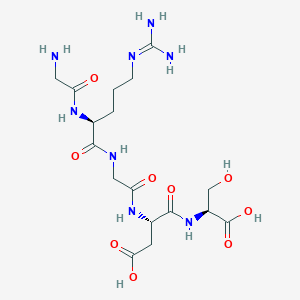

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNVSYKVCGAEHK-GUBZILKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914518 |

Source

|

| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96426-21-0 |

Source

|

| Record name | Glycyl-arginyl-glycyl-aspartyl-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096426210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biotinyl-(εAhx)-Gly-Arg-Gly-Asp-Ser: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinyl-(εAhx)-Gly-Arg-Gly-Asp-Ser is a synthetic peptide conjugate of significant interest in biomedical research and drug development. This molecule is meticulously designed with three key functional components: a biotin moiety for detection and purification, a flexible linker (ε-Aminohexanoic acid), and a bioactive peptide sequence (Gly-Arg-Gly-Asp-Ser). The core of its biological activity resides in the Arg-Gly-Asp (RGD) motif within the peptide sequence, a well-established recognition site for a class of cell surface receptors known as integrins. This guide provides a comprehensive overview of its structure, mechanism of action, and applications, supported by quantitative data and detailed experimental protocols.

Molecular Structure and Components

The structure of this compound can be deconstructed into its three principal components:

-

Biotin: A water-soluble vitamin (Vitamin B7) that exhibits an exceptionally high affinity for streptavidin and avidin proteins. This strong and specific interaction is widely exploited in various biotechnological assays for the detection, immobilization, and purification of biotinylated molecules.

-

ε-Aminohexanoic acid (εAhx): This molecule serves as a flexible, hydrophobic spacer arm or linker.[1] Its primary function is to physically separate the biotin molecule from the bioactive peptide, thereby minimizing steric hindrance and allowing each component to interact optimally with its respective binding partner.[2]

-

Gly-Arg-Gly-Asp-Ser (GRGDS): This pentapeptide sequence contains the canonical Arg-Gly-Asp (RGD) motif. The RGD sequence is a fundamental recognition motif found in many extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and laminin.[3][4] It is recognized by several integrin subtypes, making it a crucial mediator of cell-matrix interactions.[3]

Mechanism of Action: Targeting Integrin Receptors

The biological activity of this compound is primarily mediated by the interaction of its RGD motif with integrin receptors on the cell surface. Integrins are heterodimeric transmembrane proteins, composed of α and β subunits, that play a pivotal role in cell adhesion, signaling, migration, and proliferation.[3] There are 24 known integrin heterodimers in mammals, with eight of these recognizing the RGD sequence.[3]

Upon binding to integrins, RGD-containing peptides can act as competitive inhibitors of ECM protein binding, thereby modulating cell adhesion and downstream signaling pathways. This interaction triggers a cascade of intracellular events, often initiated by the recruitment and autophosphorylation of focal adhesion kinase (FAK). Activated FAK can then stimulate various downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is centrally involved in regulating gene expression related to cell proliferation, survival, and differentiation.[1]

Quantitative Data: Integrin Binding Affinity

| Integrin Subtype | IC50 (nM) for linear GRGDS |

| αvβ3 | 12 - 89 |

| αvβ5 | 167 - 580 |

| α5β1 | 34 - 335 |

| αvβ6 | >10,000 |

| αvβ8 | >10,000 |

| αIIbβ3 | >10,000 |

| Table adapted from a comprehensive study on the activity and selectivity profile of RGD-binding ligands.[1] |

These data indicate that the linear GRGDS peptide shows a preference for αvβ3, αvβ5, and α5β1 integrins, with significantly lower affinity for αvβ6, αvβ8, and the platelet integrin αIIbβ3.[1]

Experimental Protocols

This compound is a versatile tool for a range of in vitro and in vivo experimental applications. Below are detailed methodologies for key experiments.

Competitive Inhibition of Cell Adhesion Assay

This assay is designed to quantify the ability of this compound to inhibit cell attachment to an extracellular matrix protein-coated surface.

Materials:

-

Human plasma fibronectin (or other ECM protein)

-

This compound

-

Control peptide (e.g., a scrambled RGD sequence like GRGESP)

-

96-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Cell line expressing relevant integrins (e.g., HeLa cells for αvβ5, HDFs for αvβ3 and αvβ5)[2]

-

Serum-free cell culture medium

-

Crystal Violet staining solution (0.2% crystal violet in 20% methanol)

-

Extraction solution (e.g., 1% SDS)

Protocol:

-

Plate Coating:

-

Dilute fibronectin to a final concentration of 10 µg/mL in sterile PBS.

-

Add 100 µL of the fibronectin solution to each well of a 96-well plate.

-

Incubate for at least 1 hour at 37°C or overnight at 4°C.

-

Aspirate the fibronectin solution and wash the wells twice with sterile PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

-

Aspirate the blocking solution and wash the wells once with PBS before adding cells.

-

-

Cell and Peptide Preparation:

-

Culture cells to approximately 80-90% confluency.

-

Detach cells using a non-enzymatic cell dissociation solution (e.g., 1 mM EDTA/1 mM EGTA in PBS) to preserve integrin integrity.[2]

-

Resuspend cells in serum-free medium containing 0.1% BSA to a concentration of 2 x 10^5 cells/mL.

-

Prepare a serial dilution of this compound and the control peptide in serum-free medium. A starting concentration range of 1 µM to 1 mM is recommended.

-

-

Inhibition Assay:

-

Add 50 µL of the cell suspension (1 x 10^4 cells) to each well of the fibronectin-coated plate.

-

Add 50 µL of the peptide dilutions (or medium alone for the positive control) to the respective wells.

-

Incubate the plate at 37°C in a CO₂ incubator for 60-90 minutes to allow for cell attachment.

-

-

Quantification of Adhesion:

-

Carefully aspirate the medium and non-adherent cells.

-

Gently wash the wells 3-5 times with PBS to remove unbound cells.

-

Fix the attached cells by adding 100 µL of methanol for 10 minutes.

-

Aspirate the methanol and allow the plate to air dry.

-

Stain the cells by adding 100 µL of 0.2% crystal violet solution to each well and incubate for 10 minutes at room temperature.

-

Wash the wells thoroughly with water and allow the plate to dry.

-

Solubilize the dye by adding 100 µL of 1% SDS solution to each well and incubate on a shaker for 10 minutes.

-

Measure the absorbance at 590-595 nm using a plate reader.

-

Calculate the percentage of inhibition relative to the control wells without the peptide.

-

In Vitro Binding Assay using Streptavidin-Coated Plates

This assay leverages the biotin tag to immobilize the peptide and study its interaction with purified integrins or cell lysates.

Materials:

-

Streptavidin-coated 96-well plates

-

This compound

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Purified integrin protein or cell lysate

-

Primary antibody against the integrin subunit of interest

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2 M H₂SO₄)

Protocol:

-

Immobilization of Peptide:

-

Dilute this compound in PBS to a desired concentration (e.g., 1-10 µg/mL).

-

Add 100 µL of the peptide solution to the wells of a streptavidin-coated plate.

-

Incubate for 1 hour at room temperature.

-

Wash the wells three times with washing buffer to remove unbound peptide.

-

Block the remaining binding sites by adding 200 µL of blocking buffer and incubate for 1 hour at room temperature.

-

Wash the wells three times with washing buffer.

-

-

Integrin Binding:

-

Add 100 µL of the purified integrin solution or cell lysate (diluted in binding buffer) to the wells.

-

Incubate for 1-2 hours at room temperature.

-

Wash the wells three times with washing buffer.

-

-

Detection:

-

Add 100 µL of the primary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash the wells three times with washing buffer.

-

Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash the wells five times with washing buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding 50 µL of stop solution.

-

Measure the absorbance at 450 nm.

-

Signaling Pathway and Experimental Workflow Diagrams

RGD-Integrin Signaling Pathway

Caption: RGD-Integrin mediated signaling cascade.

Experimental Workflow for Cell Adhesion Inhibition Assay

Caption: Workflow for the cell adhesion inhibition assay.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several research areas:

-

Studying Cell Adhesion and Migration: As a competitive inhibitor of integrin-ECM interactions, this peptide is used to probe the molecular mechanisms of cell adhesion, spreading, and migration.

-

Targeted Drug Delivery: The RGD motif can be used to target therapeutic agents or imaging probes to cells that overexpress RGD-binding integrins, such as angiogenic endothelial cells and certain tumor cells.[6] The biotin moiety can be used to attach these conjugates to streptavidin-based delivery systems.

-

Biomaterial Functionalization: Immobilizing this peptide onto biomaterial surfaces can enhance cell attachment and promote tissue integration for applications in tissue engineering and regenerative medicine.

-

High-Throughput Screening: The biotin tag facilitates the development of high-throughput screening assays to identify novel small molecules or antibodies that modulate integrin function.

Conclusion

This compound is a well-defined molecular probe that serves as a powerful tool for investigating integrin-mediated cellular processes. Its tripartite structure allows for specific biological targeting via the RGD motif and straightforward detection or immobilization through the biotin-streptavidin interaction. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for its effective application in research and drug development.

References

- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

Biotinylated RGD peptide structure and synthesis.

An In-depth Technical Guide to the Structure and Synthesis of Biotinylated RGD Peptides

For Researchers, Scientists, and Drug Development Professionals

The Arginyl-Glycyl-Aspartic acid (RGD) peptide sequence is a crucial motif in extracellular matrix (ECM) proteins, facilitating cell adhesion by binding to integrin receptors on cell surfaces.[1][2][3] This interaction governs numerous cellular processes, including migration, proliferation, differentiation, and survival.[4][5] Consequently, synthetic RGD peptides have become invaluable tools in biomedical research and drug development, particularly for targeting cancer cells and tumor vasculature, which often overexpress specific integrin subtypes.[6][[“]]

Biotinylation, the process of covalently attaching biotin to a molecule, allows for highly specific and strong detection and purification through its interaction with avidin or streptavidin.[8][9] This guide provides a detailed overview of the structure of biotinylated RGD peptides, comprehensive protocols for their synthesis and characterization, and insights into their biological applications.

Structure of Biotinylated RGD Peptides

The core of a biotinylated RGD peptide is the RGD tripeptide sequence. However, its efficacy and specificity are significantly influenced by its conformation and the site of biotin attachment.

1.1. Linear vs. Cyclic RGD Peptides:

-

Linear RGD Peptides : Simple sequences like GRGDS are synthetically straightforward but often suffer from low binding affinity, lack of integrin specificity, and rapid degradation by proteases in biological systems.[1][2]

-

Cyclic RGD Peptides : Cyclization, often achieved through disulfide bonds or amide linkages, constrains the peptide's conformation.[1][2] This pre-organization of the RGD motif can lead to higher binding affinity and selectivity for specific integrin subtypes, such as αvβ3.[8] A widely used example is cyclo(RGDfK), where the cyclization is formed between the aspartic acid and lysine side chains.[8][10] These cyclic structures also exhibit greater stability in vivo.[11]

1.2. Biotin Conjugation Strategy:

The biotin moiety is typically attached with a spacer arm, such as 6-aminohexanoic acid (Ahx), to minimize steric hindrance and allow for efficient binding to avidin/streptavidin.[9][12] The point of attachment on the peptide is critical:

-

N-Terminal Biotinylation : The biotin is attached to the free amino group at the N-terminus of the peptide. This is a common and relatively simple method.[13]

-

C-Terminal Biotinylation : The biotin is conjugated to the C-terminal carboxyl group, often via a lysine residue incorporated into the peptide sequence. This leaves the N-terminus free, which can be important for certain biological interactions.[13][14]

-

Side-Chain Biotinylation : For peptides containing residues like lysine, the biotin can be attached to the ε-amino group of the lysine side chain. This is a common strategy for cyclic peptides like c(RGDfK), where the lysine's side chain is available for modification.[8][9]

The choice of conjugation site depends on the specific application and whether the N- or C-terminus needs to remain unmodified for biological activity or further chemical modification.

Synthesis of Biotinylated RGD Peptides

The synthesis of biotinylated RGD peptides is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), followed by either on-resin or solution-phase biotinylation.[3][9]

2.1. Solid-Phase Peptide Synthesis (SPPS):

SPPS is the standard method for assembling the peptide chain on a solid resin support.[15][16] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.[16] The process involves sequential steps of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled.[15]

2.2. Biotinylation Methods:

-

On-Resin Biotinylation : After the peptide sequence is assembled on the resin, biotin can be coupled to the N-terminus or an appropriate side chain before the peptide is cleaved from the resin. This is an efficient method that simplifies purification.

-

Solution-Phase Biotinylation : The peptide is first synthesized, cleaved from the resin, and purified. Subsequently, the purified peptide is reacted with an activated biotin derivative (e.g., biotin-NHS ester) in solution to form the final conjugate.[13]

Quantitative Data

The biological activity of biotinylated RGD peptides is often quantified by their binding affinity to integrins and their cytotoxic effects on specific cell lines.

| Peptide Derivative | Cell Line | Assay | IC50 Value (µM) | Reference |

| N-Biotin-RGD | MDA-MB-231 | Cytotoxicity | 47.58 ± 5.43 | [13] |

| C-Biotin-RGD | MDA-MB-231 | Cytotoxicity | 13.1 ± 2.43 | [13] |

Table 1: Cytotoxicity data for N-terminally and C-terminally biotinylated RGD peptides on MDA-MB-231 breast cancer cells.

| Peptide | Integrin Subtype | Assay | IC50 Value (nM) | Reference |

| linear GRGDS | αvβ3 | Competition ELISA | 20,000 ± 2,000 | [17] |

| cyclo[RGDfK] | αvβ3 | Competition ELISA | 190 ± 20 | [17] |

| Knottin-RGD | αvβ3 | Competition ELISA | 0.8 ± 0.1 | [17] |

| linear GRGDS | αvβ5 | Competition ELISA | > 50,000 | [17] |

| cyclo[RGDfK] | αvβ5 | Competition ELISA | 1,100 ± 200 | [17] |

| Knottin-RGD | αvβ5 | Competition ELISA | 12 ± 2 | [17] |

| linear GRGDS | α5β1 | Competition ELISA | 2,800 ± 400 | [17] |

| cyclo[RGDfK] | α5β1 | Competition ELISA | 2,300 ± 300 | [17] |

| Knottin-RGD | α5β1 | Competition ELISA | 1.9 ± 0.2 | [17] |

Table 2: Integrin binding affinities (IC50) for various RGD peptides determined by a competition ELISA.[17] A lower IC50 value indicates stronger binding.

Experimental Protocols

4.1. Protocol 1: Synthesis of N-Terminal Biotinylated RGD (Solution Phase) [13]

-

Peptide Preparation : Dissolve RGD tripeptide (e.g., 2 mg) in 1 ml of Phosphate Buffered Saline (PBS).

-

Biotin Reagent Preparation : Dissolve Biotin-NHS ester (e.g., 20 mg) in 1 ml of Dimethyl sulfoxide (DMSO).

-

Conjugation : Mix the RGD peptide solution with the Biotin-NHS solution.

-

Incubation : Incubate the reaction mixture overnight at 4°C.

-

Purification : Purify the resulting N-Biotin-RGD peptide using dialysis or High-Performance Liquid Chromatography (HPLC).

4.2. Protocol 2: Synthesis of C-Terminal Biotinylated RGD (Solution Phase) [13]

-

Peptide Preparation : Dissolve RGD tripeptide (e.g., 5 mg) in 1 ml of 0.1M MES buffer at pH 5.5.

-

Biotin Reagent Preparation : Dissolve biotin hydrazide (e.g., 13 mg) in 1 ml of DMSO.

-

Activation : Add 250 µl of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution to the RGD peptide solution to activate the C-terminal carboxyl group.

-

Conjugation : Immediately mix the activated RGD solution with the biotin hydrazide solution.

-

Incubation : Incubate the mixture overnight at room temperature with constant agitation.

-

Purification : Purify the synthesized C-Biotin-RGD using dialysis or HPLC.

4.3. Protocol 3: General Solid-Phase Peptide Synthesis (Fmoc/tBu) [15]

-

Resin Preparation : Swell the appropriate resin (e.g., Rink-amide resin) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).

-

Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in NMP for approximately 30 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with NMP.

-

Amino Acid Coupling :

-

Activate the carboxyl group of the first Fmoc-protected amino acid (1.5 equivalents) using a coupling agent like HBTU (1.5 equiv) and an activator base like DIEA (2 equiv) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the reaction to proceed for 1-2 hours (or shorter with microwave assistance).

-

Wash the resin with DMF, NMP, and Dichloromethane (DCM).

-

-

Chain Elongation : Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection : Once the peptide is fully assembled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification : Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then dissolve it in a suitable solvent for purification by reverse-phase HPLC.

-

Characterization : Confirm the identity and purity of the peptide using Mass Spectrometry and analytical HPLC.

Visualizations: Pathways and Workflows

5.1. RGD-Integrin Signaling Pathway

Binding of RGD ligands to integrin receptors triggers intracellular signaling cascades that regulate key cellular functions.[4]

Caption: Simplified RGD-integrin signaling cascade.

5.2. Experimental Workflow: Synthesis and Characterization

This workflow outlines the key steps from peptide design to a fully characterized biotinylated RGD peptide.

Caption: Workflow for synthesis and characterization.

5.3. Logical Workflow: Cell Binding Assay

This diagram illustrates a typical experiment to assess the binding and uptake of biotinylated RGD peptides by cells.

Caption: Workflow for a cell binding/uptake assay.

References

- 1. qyaobio.com [qyaobio.com]

- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 3. minds.wisconsin.edu [minds.wisconsin.edu]

- 4. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. RGD-avidin–biotin pretargeting to αvβ3 integrin enhances the proapoptotic activity of TNFα related apoptosis inducing ligand (TRAIL) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 10. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GRGDS, LC-biotin labeled - 1 mg [anaspec.com]

- 13. Design, synthesis and analysis of charged RGD derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. pubs.acs.org [pubs.acs.org]

The Biological Activity of Biotinyl-(εAhx)-GRGDS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Arg-Gly-Asp-Ser (RGDS) is a well-characterized motif that mediates cell adhesion through its interaction with cell surface receptors of the integrin family. Chemical modification of this core sequence can significantly modulate its biological activity, receptor selectivity, and utility as a research tool or therapeutic agent. This technical guide provides an in-depth overview of the biological activity of a specifically modified RGD peptide, Biotinyl-(εAhx)-GRGDS. This peptide incorporates a biotin molecule for detection and purification purposes, and a 6-aminohexanoic acid (εAhx) spacer to extend the biotin moiety away from the biologically active RGD sequence, thereby minimizing steric hindrance. This document details the peptide's interaction with integrins, presents available quantitative binding data for closely related molecules, provides comprehensive experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction: The RGD Motif and Integrin Recognition

The Arg-Gly-Asp (RGD) sequence is a fundamental recognition motif found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and fibrinogen. This tripeptide sequence is recognized by several members of the integrin family, a class of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The interaction between the RGD motif and integrins is crucial for a multitude of physiological and pathological processes, including cell adhesion, migration, proliferation, differentiation, and survival, as well as angiogenesis and tumor metastasis.

The specificity of RGD-containing peptides for different integrin subtypes can be modulated by the amino acids flanking the RGD core and by conformational constraints, such as cyclization. The linear GRGDS peptide is known to inhibit the attachment of various cell types to ECM proteins. The addition of a biotin tag via a spacer arm, as in Biotinyl-(εAhx)-GRGDS, creates a valuable tool for studying these interactions without significantly compromising the peptide's biological activity. The biotin group allows for highly sensitive detection and affinity-based purification using streptavidin or avidin conjugates.

Quantitative Data Presentation

Table 1: Cytotoxicity of a C-Terminally Biotinylated RGD Peptide

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| C-Biotin-RGD | MDA-MB-231 | Cytotoxicity Assay | 13.1 ± 2.43 | [1] |

Note: The εAhx spacer in Biotinyl-(εAhx)-GRGDS is designed to minimize interference of the biotin tag with the RGD binding site, suggesting that its binding affinity to integrins is likely to be in a similar range to that of other linear RGD peptides.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of Biotinyl-(εAhx)-GRGDS.

Solid-Phase Integrin Binding Assay (Competitive ELISA)

This assay quantifies the ability of Biotinyl-(εAhx)-GRGDS to compete with a known biotinylated ligand for binding to a specific integrin receptor.

Materials:

-

High-binding 96-well microtiter plates

-

Purified integrin receptor (e.g., αvβ3)

-

Biotinyl-(εAhx)-GRGDS

-

A known biotinylated integrin ligand (e.g., biotinylated vitronectin or a biotinylated cyclic RGD peptide)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20, TBS-T)

-

Blocking buffer (e.g., 1% BSA in TBS-T)

-

Plate reader capable of measuring absorbance at 450 nm

Protocol:

-

Coating: Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 1 µg/mL in a suitable buffer) overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Competition: Wash the plate three times with wash buffer. Prepare serial dilutions of Biotinyl-(εAhx)-GRGDS in binding buffer. Add the diluted competitor peptide to the wells.

-

Ligand Addition: Immediately add a constant concentration of the known biotinylated ligand to all wells (except for the blank).

-

Incubation: Incubate the plate for 2-3 hours at room temperature with gentle agitation.

-

Detection: Wash the plate five times with wash buffer. Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Development: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

-

Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Adhesion Assay

This assay measures the ability of Biotinyl-(εAhx)-GRGDS to inhibit cell attachment to an ECM-coated surface.

Materials:

-

96-well tissue culture plates

-

ECM protein (e.g., fibronectin, vitronectin)

-

Integrin-expressing cells (e.g., U87MG glioblastoma cells)

-

Biotinyl-(εAhx)-GRGDS

-

Cell culture medium (e.g., DMEM)

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or other cell viability dye

-

Fluorescence plate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest and resuspend cells in serum-free medium containing 0.1% BSA.

-

Inhibition: Pre-incubate the cells with various concentrations of Biotinyl-(εAhx)-GRGDS for 30 minutes at 37°C.

-

Seeding: Plate the cell-peptide mixture onto the ECM-coated wells (e.g., 5 x 10⁴ cells/well).

-

Incubation: Incubate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Add a cell viability dye such as Calcein-AM to the remaining adherent cells and incubate as per the manufacturer's instructions.

-

Measurement: Read the fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell adhesion relative to the control (no peptide) and determine the concentration of Biotinyl-(εAhx)-GRGDS required for 50% inhibition of cell adhesion.

Signaling Pathways and Experimental Workflows

The binding of Biotinyl-(εAhx)-GRGDS to integrins triggers a cascade of intracellular signaling events that regulate cell behavior. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

References

Technical Guide: Determination of the Molecular Weight of Biotinyl-(εAhx)-Gly-Arg-Gly-Asp-Ser

Abstract

This document provides a comprehensive analysis of the molecular weight of the synthetic peptide Biotinyl-(εAhx)-Gly-Arg-Gly-Asp-Ser. It includes a detailed breakdown of the molecular weight calculation based on the constituent components, a summary of chemical properties, and a standardized experimental protocol for empirical verification using mass spectrometry. The calculated molecular weight is 829.92 g/mol .

Introduction

This compound is a custom peptide frequently utilized in biochemical and pharmaceutical research. The peptide incorporates a biotin molecule for detection and purification via streptavidin binding, a flexible ε-Aminohexanoic acid (εAhx) linker, and the Arg-Gly-Asp (RGD) sequence, a well-known motif for integrin binding, flanked by Glycine and Serine residues. Accurate knowledge of its molecular weight is critical for quantitative analysis, experimental design, and quality control in drug development and molecular biology applications.

Calculation of Molecular Weight

The molecular weight of the peptide is calculated by summing the molecular weights of its individual constituent parts and subtracting the mass of water molecules lost during the formation of peptide bonds.

Component Analysis

The peptide is composed of the following molecules:

-

Biotin: A vitamin that acts as a labeling agent.

-

ε-Aminohexanoic acid (εAhx): A six-carbon linker.

-

Glycine (Gly): The simplest amino acid.

-

Arginine (Arg): A positively charged amino acid.

-

Aspartic acid (Asp): A negatively charged amino acid.

-

Serine (Ser): A polar, uncharged amino acid.

Peptide Bond Formation

A total of six peptide bonds are formed to link the seven components in a linear sequence. The formation of each bond results in the net loss of one molecule of water (H₂O).

-

Biotin – εAhx

-

εAhx – Gly

-

Gly – Arg

-

Arg – Gly

-

Gly – Asp

-

Asp – Ser

Therefore, the total mass subtracted is equivalent to six water molecules.

Data Summary

The following table summarizes the molecular formulas and weights of each component and details the final calculation.

| Component | Chemical Formula | Molar Mass ( g/mol ) |

| Biotin | C₁₀H₁₆N₂O₃S | 244.31[1][2][3][4] |

| ε-Aminohexanoic acid (εAhx) | C₆H₁₃NO₂ | 131.17[5][6][7][8] |

| Glycine (Gly) | C₂H₅NO₂ | 75.07[9][] |

| Arginine (Arg) | C₆H₁₄N₄O₂ | 174.20[11][12][13][14][15] |

| Glycine (Gly) | C₂H₅NO₂ | 75.07[9][] |

| Aspartic acid (Asp) | C₄H₇NO₄ | 133.10[16][17][18][19][20] |

| Serine (Ser) | C₃H₇NO₃ | 105.09[21][22][23][24] |

| Sum of Components | C₃₃H₅₇N₁₁O₁₄S | 938.01 |

| Water Loss (6 x H₂O) | H₁₂O₆ | -108.09 |

| Final Peptide | C₃₃H₅₅N₁₁O₁₂S | 829.92 [25] |

Note: Molar masses are based on the most common isotopes.

Experimental Verification Protocol: Mass Spectrometry

To empirically verify the calculated molecular weight, high-resolution mass spectrometry is the recommended method. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

Objective

To determine the experimental monoisotopic mass of this compound and compare it with the theoretical value.

Materials and Reagents

-

This compound peptide sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Formic acid (FA) or Trifluoroacetic acid (TFA), mass spectrometry grade

-

MALDI Matrix (e.g., α-Cyano-4-hydroxycinnamic acid) or ESI solvent system

-

Calibrated high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Sample Preparation (ESI-MS)

-

Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in HPLC-grade water.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

Data Acquisition

-

Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's protocol for the desired mass range (e.g., m/z 400-1200).

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Mass Analysis: Acquire data in full scan mode. The expected m/z for the singly charged ion [M+H]⁺ is approximately 830.93. Also, look for doubly charged ions [M+2H]²⁺ around m/z 415.47.

-

Data Processing: Deconvolute the resulting mass spectrum to determine the neutral molecular mass of the peptide.

Diagrams and Workflows

Peptide Structure and Linkage

The following diagram illustrates the sequential linkage of the components forming the final peptide.

Caption: Linkage of peptide components with water loss at each bond.

Molecular Weight Calculation Workflow

This diagram outlines the logical steps taken to calculate the final molecular weight of the peptide.

Caption: Logical workflow for calculating peptide molecular weight.

References

- 1. Biotin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biotin [webbook.nist.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 6. 6-Aminohexanoic acid - 6-Aminocaproic acid, ε-Aminocaproic acid [sigmaaldrich.com]

- 7. 6-Aminocaproic acid | TargetMol [targetmol.com]

- 8. 6-Aminohexanoic acid, USP grade | CymitQuimica [cymitquimica.com]

- 9. laboratorynotes.com [laboratorynotes.com]

- 11. Arginine [webbook.nist.gov]

- 12. merckindex.rsc.org [merckindex.rsc.org]

- 13. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Arginine - Wikipedia [en.wikipedia.org]

- 15. acs.org [acs.org]

- 16. Aspartic acid - Wikipedia [en.wikipedia.org]

- 17. Aspartic acid [webbook.nist.gov]

- 18. Aspartic acid - Wikipedia [sco.wikipedia.org]

- 19. webqc.org [webqc.org]

- 20. usbio.net [usbio.net]

- 21. Serine [webbook.nist.gov]

- 22. Serine - Wikipedia [en.wikipedia.org]

- 23. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. L-Serine | 56-45-1 [chemicalbook.com]

- 25. Biotinyl-εAhx-Gly-Arg-Gly-Asp-Ser-OH CAS#: 2022956-45-0 [m.chemicalbook.com]

Navigating the Solubility Landscape of Biotinylated RGD Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of biotinylated Arginine-Glycine-Aspartic acid (RGD) peptides in common laboratory buffers. Understanding the solubility of these vital research tools is critical for ensuring experimental reproducibility and the successful development of targeted therapeutics. This document offers available quantitative solubility data, detailed experimental protocols for determining solubility, and insights into the cellular mechanisms influenced by these peptides.

Introduction to Biotinylated RGD Peptides

The RGD tripeptide sequence is a key motif in extracellular matrix (ECM) proteins, facilitating cell adhesion through its interaction with integrin receptors on the cell surface. The biotinylation of RGD peptides allows for their detection, purification, and immobilization through the high-affinity interaction between biotin and avidin or streptavidin. These modified peptides are invaluable in a range of applications, from cancer research and targeted drug delivery to biomaterial development.

However, the solubility of these peptides can be a significant challenge, influenced by factors such as the peptide's amino acid sequence, its net charge, the presence of modifications like PEGylation, and the properties of the solvent, including pH and ionic strength. Inadequate dissolution can lead to inaccurate concentration measurements and compromised experimental outcomes.

Quantitative Solubility Data

Obtaining precise quantitative solubility data for a wide range of biotinylated RGD peptides in common biological buffers is challenging, as this information is not always readily available in product datasheets or the scientific literature. The following tables summarize the available data and provide general solubility guidelines. It is important to note that the solubility of a specific peptide can vary between different batches and manufacturers. Therefore, experimental determination of solubility for the specific peptide and buffer system in use is highly recommended.

Table 1: Quantitative Solubility of Selected RGD Peptides

| Peptide Name | Sequence/Structure | Buffer | Temperature (°C) | Solubility |

| Cyclo(RGDfK) | cyclo(Arg-Gly-Asp-D-Phe-Lys) | PBS (pH 7.2) | Not Specified | 10 mg/mL[1] |

| RGD peptide (trifluoroacetate salt) | Gly-Arg-Gly-Asp-Asn-Pro | PBS (pH 7.2) | Not Specified | ~0.33 mg/mL[2] |

| Biotin-PEG Thiol | Biotin-PEG-SH | Water | Not Specified | 10 mg/mL[3] |

| Biotin-NHS | N/A | 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL[4] |

| Biotin-azide | N/A | 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL |

Table 2: General Solubility Guidelines for Biotinylated RGD Peptides

| Peptide Characteristics | Recommended Initial Solvent | General Solubility Notes |

| Acidic Peptides (Net negative charge) | PBS (pH 7.4), Basic buffers (e.g., 0.1 M Ammonium Bicarbonate) | Acidic peptides are often soluble in basic solutions.[5] |

| Basic Peptides (Net positive charge) | Distilled water, Acidic solutions (e.g., 10-25% Acetic Acid) | Basic peptides tend to be more soluble in acidic conditions.[5] |

| Neutral or Hydrophobic Peptides | Small amount of organic solvent (e.g., DMSO, DMF) followed by dilution in aqueous buffer | The use of an organic solvent is often necessary to first dissolve the peptide before dilution.[5] |

| PEGylated Peptides | Water, Aqueous buffers | The polyethylene glycol (PEG) linker generally enhances the hydrophilicity and aqueous solubility of the peptide. |

Experimental Protocols for Determining Peptide Solubility

For instances where quantitative solubility data is unavailable, the following protocols provide a framework for its experimental determination. It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.[6]

General Protocol for Peptide Dissolution

-

Preparation : Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.[6]

-

Initial Dissolution : Based on the peptide's characteristics (see Table 2), select an initial solvent.

-

For acidic peptides, try dissolving in a basic buffer (e.g., TRIS, PBS pH > 7.4).

-

For basic peptides, attempt dissolution in an acidic buffer or water.

-

For neutral or hydrophobic peptides, dissolve in a minimal amount of a compatible organic solvent like DMSO before slowly adding the desired aqueous buffer while vortexing.[5]

-

-

Enhancing Solubility : If the peptide does not readily dissolve, the following techniques can be employed:

-

Sonication : Brief periods of sonication in a water bath can help break up aggregates.[6]

-

Vortexing : Vigorous vortexing can aid in dissolution.

-

pH Adjustment : For charged peptides, adjusting the pH of the buffer away from the peptide's isoelectric point can increase solubility.

-

Kinetic Solubility Assay using Nephelometry

This high-throughput method measures the light scattering caused by undissolved particles to determine the kinetic solubility.

-

Stock Solution Preparation : Prepare a high-concentration stock solution of the biotinylated RGD peptide in 100% DMSO.

-

Serial Dilution : In a 96-well or 384-well plate, perform serial dilutions of the peptide stock solution with the desired buffer (PBS, TRIS, or HEPES).

-

Incubation : Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement : Measure the turbidity of each well using a nephelometer.

-

Data Analysis : The solubility limit is determined as the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.

Thermodynamic Solubility Assay using UV-Vis Spectrophotometry

This method determines the equilibrium solubility by measuring the concentration of the dissolved peptide in a saturated solution.

-

Saturated Solution Preparation : Add an excess amount of the lyophilized peptide to a known volume of the desired buffer (PBS, TRIS, or HEPES) in a microcentrifuge tube.

-

Equilibration : Incubate the suspension at a constant temperature with agitation for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Peptide : Centrifuge the suspension at high speed to pellet the undissolved peptide.

-

Measurement : Carefully collect the supernatant and measure its absorbance at a predetermined wavelength (typically around 280 nm for peptides containing aromatic amino acids, or a lower wavelength like 214 nm for the peptide bond).

-

Quantification : Calculate the peptide concentration using a standard curve generated from known concentrations of the peptide. The resulting concentration represents the thermodynamic solubility.

RGD-Integrin Signaling and Experimental Workflows

The biological activity of RGD peptides is mediated through their binding to integrin receptors, which triggers intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival.

RGD-Integrin Signaling Pathway

The binding of an RGD peptide to an integrin receptor, such as αvβ3, initiates a series of downstream signaling events. This process, known as outside-in signaling, leads to the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits. Key downstream effectors include Focal Adhesion Kinase (FAK) and Src family kinases, which in turn activate pathways such as the PI3K/Akt and MAPK/ERK pathways.

Caption: RGD-Integrin signaling cascade.

Experimental Workflow: Cell Adhesion Assay

This workflow outlines a typical experiment to assess the ability of a biotinylated RGD peptide to promote cell adhesion.

Caption: Workflow for a cell adhesion assay.

Conclusion

The solubility of biotinylated RGD peptides is a critical parameter that requires careful consideration for the successful design and execution of experiments. While comprehensive quantitative solubility data remains limited, this guide provides the available information and, more importantly, equips researchers with the necessary protocols to determine the solubility of their specific peptides in their buffers of choice. By understanding the principles of peptide solubility and employing systematic experimental approaches, researchers can ensure the reliability and reproducibility of their findings in the exciting and rapidly advancing field of integrin-targeted research and therapy.

References

The Illuminating Tag: A Technical Guide to the Discovery and Development of Biotinylated Peptides for Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

The precise visualization of cellular processes is paramount in biological research and drug development. Among the arsenal of molecular tools available, biotinylated peptides have emerged as a powerful and versatile class of probes for cell imaging. Their utility stems from the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin, a bond that is rapid, stable, and resistant to harsh experimental conditions.[1][2] This technical guide provides an in-depth exploration of the discovery, development, and application of biotinylated peptides in cell imaging, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Core Principles: The Power of the Biotin-Avidin Interaction

The foundation of biotinylated peptide technology lies in the high-affinity interaction between biotin and avidin or its bacterial analog, streptavidin. Avidin, a tetrameric glycoprotein, can bind four molecules of biotin with a dissociation constant (Kd) in the femtomolar range (≈ 10⁻¹⁵ M), making it one of the strongest known non-covalent interactions in nature.[3][4] This exceptional affinity ensures a stable and long-lasting tag, crucial for imaging applications where signal integrity is essential.

Biotinylation, the process of covalently attaching biotin to a molecule of interest, can be readily achieved for peptides.[1] The carboxylic acid group of biotin can be activated to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.[][6] This straightforward conjugation chemistry allows for the site-specific labeling of peptides, preserving their biological activity.

Designing Biotinylated Peptide Probes: Key Considerations

The design of an effective biotinylated peptide probe for cell imaging requires careful consideration of several factors:

-

Peptide Sequence: The peptide itself can be a substrate for a specific enzyme, a ligand for a cell surface receptor, or a cell-penetrating peptide (CPP) capable of traversing the cell membrane.[7][8]

-

Biotinylation Site: The position of the biotin tag (N-terminus, C-terminus, or internal lysine) can influence the peptide's conformation and interaction with its target.[1][]

-

Linker: A spacer arm, such as 6-aminocaproic acid (Ahx) or polyethylene glycol (PEG), is often incorporated between the peptide and the biotin moiety.[1] This flexible linker can reduce steric hindrance and improve the accessibility of biotin for avidin binding.[1]

-

Detection Moiety: The signal for imaging is typically generated by a fluorophore conjugated to avidin or streptavidin.[9][10] This modularity allows for the use of a wide range of fluorescent labels with different spectral properties, enabling multiplexed imaging.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biotin-avidin interaction and the application of biotinylated peptides in cell imaging.

| Parameter | Value | Reference(s) |

| Biotin-Avidin Dissociation Constant (Kd) | ≈ 10⁻¹⁵ M | [3] |

| Biotin-Streptavidin Dissociation Constant (Kd) | ≈ 10⁻¹⁴ M | [2] |

Table 1: Binding Affinities of Biotin-Avidin/Streptavidin Interaction

| Probe | Target | Cell Line | Dissociation Constant (Kd) | Reference(s) |

| Fluorescent Biotinylated Probe 1 (with PEG linker) | Recombinant NLRP3 Protein | N/A | 813 nM | [11] |

| Fluorescent Biotinylated Probe 2 (without linker) | Recombinant NLRP3 Protein | N/A | < 813 nM | [11] |

| Biotinylated Probe 3 (with PEG linker) | Recombinant NLRP3 Protein | N/A | 1030 nM | [11] |

| Biotinylated Probe 4 (without linker) | Recombinant NLRP3 Protein | N/A | 611 nM | [11] |

Table 2: Dissociation Constants of Biotinylated Probes for NLRP3 Protein

Cellular Uptake Mechanisms for Biotinylated Probes

The entry of biotinylated peptides into cells is a critical step for imaging intracellular targets. The primary mechanism for biotin uptake is through the sodium-dependent multivitamin transporter (SMVT), a protein expressed on the surface of various cell types.[12][13][14] Some cancer cells overexpress SMVT, making biotin a potential targeting moiety for delivering imaging agents or therapeutics to tumors.[15][16][17] Additionally, the monocarboxylate transporter 1 (MCT1) has been identified as an alternative pathway for biotin transport.[13][18] For larger biotinylated constructs or in cells with low transporter expression, cell-penetrating peptides (CPPs) can be incorporated into the probe design to facilitate entry.[7][19]

Figure 1. Cellular uptake pathways for biotinylated peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of biotinylated peptides for cell imaging.

Protocol 1: Peptide Biotinylation at the N-terminus

This protocol describes the labeling of a peptide with biotin at its N-terminal amine using an N-hydroxysuccinimide (NHS)-activated biotin reagent.[20]

Materials:

-

Peptide with a free N-terminus

-

NHS-Biotin (e.g., EZ-Link™ NHS-Biotin)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Desalting column or dialysis cassette

Procedure:

-

Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.[20]

-

Immediately before use, prepare a 20 mg/mL stock solution of NHS-Biotin in anhydrous DMF or DMSO.[20]

-

Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the peptide solution.[1]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[20]

-

Remove excess, unreacted biotin by desalting or dialysis against phosphate-buffered saline (PBS).

-

Verify biotinylation efficiency using a dot blot with streptavidin-HRP or by mass spectrometry.[21]

Figure 2. Workflow for N-terminal peptide biotinylation.

Protocol 2: Cell Imaging with Biotinylated Peptides and Fluorescent Streptavidin

This protocol outlines the general steps for labeling cells with a biotinylated peptide and visualizing the target using a fluorescently labeled streptavidin conjugate.

Materials:

-

Biotinylated peptide probe

-

Cells of interest cultured on coverslips or in imaging dishes

-

Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

-

Phosphate-Buffered Saline (PBS)

-

Blocking Buffer (e.g., PBS with 1% Bovine Serum Albumin)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (optional, for intracellular targets; e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Preparation: Seed cells on a suitable imaging surface and grow to the desired confluency.

-

Incubation with Biotinylated Peptide:

-

Wash the cells twice with PBS.

-

Incubate the cells with the biotinylated peptide at a predetermined optimal concentration in culture medium or buffer for a specific duration (e.g., 30 minutes to 1 hour).[19]

-

-

Washing: Wash the cells three times with PBS to remove unbound peptide.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization (for intracellular targets): If targeting an intracellular molecule, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Block non-specific binding sites by incubating the cells with blocking buffer for 30 minutes.

-

Incubation with Fluorescent Streptavidin:

-

Dilute the fluorescently labeled streptavidin in blocking buffer to its working concentration (typically 1-10 µg/mL).

-

Incubate the cells with the diluted streptavidin conjugate for 30-60 minutes at room temperature, protected from light.[22]

-

-

Final Washes: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips with mounting medium containing DAPI for nuclear counterstaining and image using a fluorescence microscope.

Figure 3. General workflow for cell imaging with biotinylated peptides.

Applications and Future Directions

The versatility of biotinylated peptides has led to their application in a wide array of cell imaging techniques, including:

-

Receptor Localization and Trafficking: By using a biotinylated ligand for a specific cell surface receptor, its distribution and internalization can be tracked over time.[15][16]

-

Studying Protein-Protein Interactions: Biotinylated peptides can be used as bait to pull down interacting proteins from cell lysates, which can then be identified by western blotting or mass spectrometry.[7][19] Confocal microscopy can further be used to visualize the co-localization of the interacting partners.[7]

-

Targeted Cancer Cell Imaging: The overexpression of biotin receptors on certain cancer cells can be exploited for targeted imaging by using biotinylated probes.[15][16][23]

-

Proximity Labeling: In techniques like BioID, a biotin ligase is fused to a protein of interest. This enzyme biotinylates nearby proteins, which can then be captured and identified, providing a snapshot of the protein's microenvironment.[24]

The field of biotinylated peptides for cell imaging continues to evolve. Future developments may include the design of novel biotin mimetics with tunable affinities, the development of new bio-orthogonal conjugation strategies, and the integration of biotinylated probes with advanced imaging modalities such as super-resolution microscopy. These advancements will undoubtedly further enhance our ability to visualize and understand the intricate workings of the cell.

References

- 1. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]

- 4. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - UK [thermofisher.com]

- 6. peptide.com [peptide.com]

- 7. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the Tumour: Cell Penetrating Peptides for Molecular Imaging and Radiotherapy | MDPI [mdpi.com]

- 9. Classification and Applications of Fluorescent Probes [evidentscientific.com]

- 10. Biotin Fluorescence in Situ Hybridization Kit for RNA (Green) [sbsgenetech.com]

- 11. Development of Fluorescent and Biotin Probes Targeting NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular uptake of biotin: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uptake, localization, and noncarboxylase roles of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Recent development of biotin conjugation in biological imaging, sensing, and target delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. jove.com [jove.com]

- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 21. syncell.com [syncell.com]

- 22. lumiprobe.com [lumiprobe.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

In Vitro Functions of Biotinyl-(εAhx)-GRGDS Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biotinyl-(εAhx)-GRGDS peptide is a synthetic molecule designed to investigate the intricate roles of integrin-mediated cell adhesion and signaling. This peptide incorporates the well-characterized Arginine-Glycine-Aspartic Acid-Serine (RGDS) sequence, a minimal recognition motif found in many extracellular matrix (ECM) proteins. This sequence is recognized by several members of the integrin family of transmembrane receptors, which play pivotal roles in cell adhesion, migration, proliferation, and survival.

The addition of a biotin molecule via a 6-aminohexanoic acid (εAhx) spacer allows for high-affinity binding to avidin and streptavidin, making this peptide a versatile tool for a wide range of in vitro applications, including affinity-based receptor detection, cell adhesion studies, and the elucidation of downstream signaling pathways. This technical guide provides an in-depth overview of the core in vitro functions of Biotinyl-(εAhx)-GRGDS, complete with quantitative data for the closely related GRGDS peptide, detailed experimental protocols, and visualizations of key biological processes and workflows.

Core In Vitro Functions

Integrin Binding Affinity

The GRGDS sequence is known to bind to several integrins, with varying affinities. The biotin and εAhx linker in Biotinyl-(εAhx)-GRGDS are not expected to abolish this interaction but may influence the binding kinetics. Quantitative data on the binding of the linear GRGDS peptide to different integrin subtypes provides a valuable reference for the expected binding profile of its biotinylated counterpart.

| Peptide | Integrin Subtype | IC50 (nM) | Assay Type |

| Linear GRGDS | αvβ3 | 12 - 89 | Competition ELISA |

| Linear GRGDS | αvβ5 | 167 - 580 | Competition ELISA |

| Linear GRGDS | α5β1 | 34 - 335 | Competition ELISA |

Note: The IC50 values presented are for the unbiotinylated linear GRGDS peptide and are provided as a proxy for the binding affinity of Biotinyl-(εAhx)-GRGDS. The actual binding affinity of the biotinylated peptide may vary.

Modulation of Cell Adhesion

As a competitive inhibitor of integrin-ligand interactions, Biotinyl-(εAhx)-GRGDS can be used to modulate cell adhesion to ECM-coated surfaces. In soluble form, the peptide can inhibit the attachment of cells to substrates coated with fibronectin, vitronectin, and other RGD-containing proteins. Conversely, when immobilized on a surface (e.g., via a streptavidin-coated plate), the peptide can promote the adhesion of cells expressing RGD-binding integrins.

Influence on Cell Migration

Cell migration is a complex process that relies on the dynamic regulation of cell-matrix adhesions. By interfering with integrin-ECM interactions, soluble Biotinyl-(εAhx)-GRGDS can inhibit cell migration in assays such as the wound healing or scratch assay. The peptide disrupts the formation of stable focal adhesions at the leading edge of migrating cells, thereby impeding their movement.

Induction of Focal Adhesion Disassembly

The binding of soluble GRGDS peptides to integrins has been shown to induce the dissociation of key focal adhesion proteins, such as vinculin and α-actinin, from adhesion plaques. This leads to the disassembly of focal adhesions and a subsequent change in cell morphology, often causing cell rounding and detachment from the substrate.

Activation of Integrin-Mediated Signaling Pathways

The binding of RGD peptides to integrins can trigger intracellular signaling cascades that influence various cellular processes. A key early event in integrin signaling is the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This, in turn, can lead to the activation of downstream pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival, and the PI3K/Akt pathway, which plays a role in cell growth and apoptosis. Furthermore, RGD-mediated integrin engagement can activate Integrin-Linked Kinase (ILK), a serine/threonine kinase that regulates cell adhesion, migration, and ECM remodeling.

Experimental Protocols

Integrin Binding Assay (Competition ELISA)

This protocol describes a solid-phase competitive ELISA to determine the binding affinity of the Biotinyl-(εAhx)-GRGDS peptide to a specific integrin.

Materials:

-

High-binding 96-well microplate

-

Purified integrin receptor (e.g., αvβ3)

-

Biotinylated competitor peptide (e.g., a high-affinity biotinylated RGD peptide)

-

Unlabeled Biotinyl-(εAhx)-GRGDS peptide (as the test compound)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Coating: Coat the wells of the microplate with the purified integrin receptor (e.g., 1 µg/mL in coating buffer) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound integrin.

-

Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Competition: Prepare serial dilutions of the unlabeled Biotinyl-(εAhx)-GRGDS peptide. Add the diluted peptide to the wells, followed immediately by a constant concentration of the biotinylated competitor peptide. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer to remove unbound peptides.

-

Detection: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader. The IC50 value can be calculated from the resulting dose-response curve.

Cell Adhesion Assay

This protocol outlines a method to assess the effect of soluble Biotinyl-(εAhx)-GRGDS peptide on cell adhesion to an ECM-coated surface.

Materials:

-

96-well tissue culture plate

-

ECM protein (e.g., fibronectin, 10 µg/mL in PBS)

-

Biotinyl-(εAhx)-GRGDS peptide

-

Cell suspension (e.g., endothelial cells)

-

Serum-free cell culture medium

-

Blocking buffer (e.g., 1% heat-denatured BSA in PBS)

-

Crystal Violet staining solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Plate reader

Procedure:

-

Coating: Coat the wells of the 96-well plate with the ECM protein overnight at 4°C.

-

Washing: Wash the wells twice with PBS.

-

Blocking: Block the wells with blocking buffer for 1 hour at 37°C.

-

Washing: Wash the wells twice with PBS.

-

Cell Seeding: Resuspend the cells in serum-free medium containing various concentrations of the Biotinyl-(εAhx)-GRGDS peptide. Add the cell suspension to the coated wells (e.g., 5 x 10⁴ cells/well).

-

Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells with methanol for 10 minutes, then stain with Crystal Violet solution for 10 minutes.

-

Washing: Wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add solubilization buffer to each well to dissolve the stain.

-

Measurement: Read the absorbance at 570 nm. A decrease in absorbance indicates inhibition of cell adhesion.

Cell Migration (Wound Healing) Assay

This protocol describes the use of a wound healing assay to evaluate the effect of Biotinyl-(εAhx)-GRGDS on cell migration.

Materials:

-

6-well or 12-well tissue culture plate

-

Cell line that forms a confluent monolayer (e.g., fibroblasts, epithelial cells)

-

Sterile 200 µL pipette tip or a cell scraper

-

Biotinyl-(εAhx)-GRGDS peptide

-

Cell culture medium (with reduced serum to minimize proliferation)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in the plate and grow them to full confluency.

-

Wound Creation: Create a linear "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of Biotinyl-(εAhx)-GRGDS to the wells. A control well should receive medium without the peptide.

-

Imaging (Time 0): Immediately capture images of the wound in each well.

-

Incubation: Incubate the plate at 37°C.

-

Imaging (Time X): Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

-

Analysis: Measure the width of the wound at different time points for each condition. A delay in wound closure in the presence of the peptide indicates inhibition of cell migration.

Immunofluorescence Staining of Focal Adhesions

This protocol allows for the visualization of focal adhesions in cells treated with Biotinyl-(εAhx)-GRGDS.

Materials:

-

Cells cultured on glass coverslips

-

Biotinyl-(εAhx)-GRGDS peptide

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against a focal adhesion protein (e.g., anti-vinculin, anti-paxillin)

-

Fluorescently labeled secondary antibody

-

Phalloidin conjugated to a fluorophore (for F-actin staining)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with the desired concentration of Biotinyl-(εAhx)-GRGDS for a specific time (e.g., 30-60 minutes).

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block the cells with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody and Phalloidin Incubation: Incubate the cells with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin in blocking buffer for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining: Incubate the cells with DAPI for 5 minutes.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Look for changes in the size, number, and distribution of focal adhesions.

Integrin-Linked Kinase (ILK) Activity Assay

This protocol describes a non-radioactive in vitro kinase assay to measure ILK activity in cells treated with Biotinyl-(εAhx)-GRGDS.

Materials:

-

Cell lysate from treated and untreated cells

-

Anti-ILK antibody

-

Protein A/G agarose beads

-

Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

ATP

-

GSK-3 fusion protein (as a substrate)

-

Anti-phospho-GSK-3α/β (Ser21/9) antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Immunoprecipitation: Incubate cell lysates with anti-ILK antibody overnight at 4°C.

-

Bead Binding: Add Protein A/G agarose beads and incubate for 2-3 hours at 4°C to capture the ILK-antibody complexes.

-

Washing: Pellet the beads by centrifugation and wash them twice with lysis buffer and twice with kinase buffer.

-

Kinase Reaction: Resuspend the beads in kinase buffer supplemented with ATP and the GSK-3 fusion protein. Incubate for 30 minutes at 30°C.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Detection: Probe the membrane with the anti-phospho-GSK-3α/β antibody to detect the phosphorylated substrate. The amount of phosphorylated GSK-3 is indicative of ILK activity.

Visualizations

Caption: Workflow for a competitive integrin binding ELISA.

Caption: Workflow for a cell adhesion assay.

Caption: Workflow for a wound healing (scratch) assay.

Caption: Integrin-mediated signaling pathway.

Conclusion

The Biotinyl-(εAhx)-GRGDS peptide is a powerful and versatile tool for investigating the multifaceted roles of integrins in cell biology. Its ability to competitively inhibit integrin-ECM interactions allows for the detailed study of cell adhesion, migration, and the underlying signaling pathways. The biotin moiety facilitates a wide range of experimental applications, from affinity-based assays to cell sorting and imaging. This technical guide provides a foundational understanding of the in vitro functions of this peptide, along with practical protocols and conceptual frameworks to aid researchers in their experimental design and data interpretation. While the quantitative data presented is for the closely related unbiotinylated GRGDS peptide, it serves as a valuable starting point for understanding the expected behavior of Biotinyl-(εAhx)-GRGDS in various in vitro systems. Further characterization of the specific binding kinetics of the biotinylated peptide will undoubtedly enhance its utility in the fields of cell biology, drug discovery, and biomaterials development.

The Strategic Role of the ε-Aminohexanoic Acid (ε-Ahx) Spacer in Biotinylated Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biotin-(strept)avidin interaction, with its remarkably high affinity (KD ≈ 10-15 M), is a cornerstone of modern biotechnology and pharmaceutical research.[1] This powerful tool enables a wide array of applications, from affinity purification to sensitive immunoassays. However, the efficacy of this interaction is not solely dependent on the biotin tag itself. The introduction of a spacer arm between the biotin moiety and the peptide of interest is a critical consideration to mitigate steric hindrance and ensure optimal binding.[2][3] This technical guide provides an in-depth examination of the ε-aminohexanoic acid (ε-Ahx) spacer, a flexible 6-carbon linker, detailing its function, quantitative impact, and practical application in key experimental protocols.[4]

The Challenge: Steric Hindrance in Biotin-Avidin Binding

The binding sites for biotin are located deep within the tetrameric structure of avidin and streptavidin, approximately 9 Å below the protein surface.[5] When a biotin molecule is directly conjugated to a peptide, particularly a large or bulky one, the peptide's own structure can physically obstruct the biotin from accessing this binding pocket.[2][6] This phenomenon, known as steric hindrance, can lead to significantly reduced binding efficiency, weaker affinity, and consequently, lower sensitivity and reliability in experimental assays.[6][7]

Figure 1. Overcoming steric hindrance with an ε-Ahx spacer.

The Solution: The ε-Aminohexanoic Acid (ε-Ahx) Spacer

To overcome the challenge of steric hindrance, a spacer is often incorporated between the biotin and the peptide.[3] ε-Aminohexanoic acid (ε-Ahx), a 6-carbon linker, is one of the most commonly used spacers for this purpose.[4][5]

Key Properties of the ε-Ahx Spacer:

-

Flexibility: The aliphatic chain of ε-Ahx provides rotational freedom, allowing the biotin tag to orient itself optimally for binding to the streptavidin pocket.[4][5]

-

Length: The 6-carbon chain extends the biotin moiety away from the peptide backbone, increasing the accessibility of the biotin for the streptavidin protein.[5]

-

Hydrophobicity: ε-Ahx possesses a hydrophobic character, which can be a consideration in experimental design.[2][5]